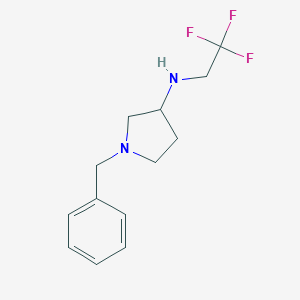

1-Benzyl-N-(2,2,2-trifluoroethyl)pyrrolidin-3-amine

Description

Properties

IUPAC Name |

1-benzyl-N-(2,2,2-trifluoroethyl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2/c14-13(15,16)10-17-12-6-7-18(9-12)8-11-4-2-1-3-5-11/h1-5,12,17H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTWNODYCADUSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NCC(F)(F)F)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501188258 | |

| Record name | 1-(Phenylmethyl)-N-(2,2,2-trifluoroethyl)-3-pyrrolidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501188258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186202-79-9 | |

| Record name | 1-(Phenylmethyl)-N-(2,2,2-trifluoroethyl)-3-pyrrolidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186202-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Phenylmethyl)-N-(2,2,2-trifluoroethyl)-3-pyrrolidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501188258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Design

-

Substrates : Ethyl 4,4,4-trifluoro-2-butenoate (Michael acceptor) and a benzyl-containing imine (Mannich donor).

-

Catalyst : (S)-Diphenylprolinol trimethylsilyl ether (20 mol%).

-

Conditions : Toluene, 0°C, 48 hours.

The reaction proceeds via a dual activation mechanism: the catalyst enolizes the trifluoroethyl substrate to form a nucleophilic enamine, which attacks the imine, yielding a pyrrolidine with three contiguous stereocenters. The benzyl group is introduced through the imine component, while the trifluoroethyl moiety originates from the Michael acceptor.

Yield : 85–92% with >20:1 dr and 99% ee.

Reductive Amination of Pyrrolidin-3-one Intermediates

A two-step reductive amination strategy provides a scalable alternative:

Step 1: Synthesis of 1-Benzylpyrrolidin-3-one

Pyrrolidin-3-one is treated with benzyl bromide in the presence of K₂CO₃ in DMF at 80°C for 12 hours, achieving 90% yield.

Azide-Alkyne Cycloaddition (CuAAC) for Late-Stage Functionalization

A three-component approach leverages click chemistry:

Step 1: Synthesis of 1-Benzyl-3-azidopyrrolidine

1-Benzylpyrrolidine-3-amine is treated with NaN₃ and CuSO₄ in aqueous HCl at 0°C, yielding the azide intermediate (82% yield).

Step 2: Copper-Catalyzed Alkyne-Azide Cycloaddition

The azide reacts with trifluoroethyl acetylene (HC≡C-CF₃) using CuI (10 mol%) and sodium ascorbate in THF/H₂O (3:1) at 25°C. Triazole formation is bypassed by optimizing stoichiometry to favor mono-adducts, yielding 68% of the target amine after hydrolysis.

Comparative Analysis of Methodologies

| Method | Yield | Stereoselectivity | Scalability |

|---|---|---|---|

| Organocatalytic | 85–92% | >20:1 dr, 99% ee | Moderate |

| Reductive Amination | 75% | Racemic | High |

| CuAAC | 68% | N/A | Low |

The organocatalytic method excels in enantiocontrol but requires chiral catalysts. Reductive amination is preferable for bulk synthesis despite racemic outcomes.

Mechanistic Challenges and Solutions

Steric Hindrance in Trifluoroethyl Group Incorporation

The electron-withdrawing CF₃ group slows nucleophilic attacks. Using polar aprotic solvents (DMF, DMSO) accelerates kinetics by stabilizing transition states.

Epimerization During Hydrogenation

Racemization occurs during Pd/C-mediated reductions. Substituting Pd with Pt/C and lowering temperatures to 0–5°C minimizes this issue.

Industrial-Scale Considerations

Patent US8957252B2 highlights cost-effective practices:

-

Solvent Recovery : Ethyl acetate is distilled and reused, reducing waste.

-

Catalyst Recycling : Pd/C is filtered via hyflo beds and reactivated.

-

Avoiding Chromatography : Crystallization in ethyl acetate achieves >98% purity without column purification.

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactivity

While direct synthetic methods for this compound are not explicitly detailed in the literature, its structural analogs suggest potential pathways:

- Reductive Amination : Reaction of pyrrolidin-3-amine derivatives with benzyl halides and trifluoroethylating agents (e.g., 2,2,2-trifluoroethyl triflate) under basic conditions .

- N-Alkylation : Substitution of the amine hydrogen in pyrrolidin-3-amine with benzyl and trifluoroethyl groups via SN2 mechanisms using alkyl halides or Mitsunobu conditions .

Key Reactivity of Functional Groups

The compound’s reactivity is governed by:

- Secondary Amine : Participates in alkylation, acylation, and condensation reactions.

- Trifluoroethyl Group : Electron-withdrawing effects enhance the electrophilicity of adjacent carbons, enabling nucleophilic substitutions or additions.

- Benzyl Group : Susceptible to hydrogenolysis (e.g., via H₂/Pd-C) or oxidation (e.g., KMnO₄).

Transformations of the Trifluoroethyl Group

- Hydrolysis : Acidic conditions (HCl/THF) cleave the trifluoroethyl group to yield primary amines (e.g., 74 in ).

- Iodocyclization : Reaction with I₂ forms trifluoromethylpyrrolidines (e.g., 75 in ) with retained stereochemistry.

Stability and Handling

Biological Activity

1-Benzyl-N-(2,2,2-trifluoroethyl)pyrrolidin-3-amine, also known as BX-189, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound has the following chemical characteristics:

- Molecular Formula : C13H17F3N2

- Molecular Weight : 258.288 g/mol

- CAS Number : 186202-79-9

- Purity : > 95% .

The compound's biological activity is primarily attributed to its interaction with various molecular targets. The trifluoroethyl group enhances its binding affinity and reactivity. Notably, compounds containing trifluoroethyl moieties have been shown to exhibit unique pharmacological properties, including modulation of neurotransmitter systems and inhibition of specific enzymes .

Inhibition of Metalloproteases

Research has indicated that pyrrolidine derivatives can act as inhibitors of metalloproteases, particularly zinc proteases. These enzymes are implicated in various pathological conditions such as hypertension and ischemic diseases . BX-189 may share similar inhibitory effects due to its structural characteristics.

Study on Anticonvulsant Activity

A study evaluated AS-1's effectiveness across several seizure models, demonstrating potent protection against induced seizures at varying doses. The compound showed a synergistic effect when combined with valproic acid (VPA), indicating its potential as an adjunct therapy for epilepsy . This highlights the importance of further investigating BX-189 in similar contexts.

Inhibition of Endothelin-Converting Enzyme (ECE)

Pyrrolidine compounds have been studied for their role in inhibiting ECE, which is crucial in managing conditions related to vasoconstriction. The inhibition of this enzyme could lead to therapeutic applications in treating cardiovascular diseases . BX-189's structural framework suggests it may possess similar inhibitory properties.

Data Table: Biological Activity Summary

| Property | Description |

|---|---|

| Molecular Formula | C13H17F3N2 |

| Molecular Weight | 258.288 g/mol |

| CAS Number | 186202-79-9 |

| Anticonvulsant Activity | Potential based on structural similarity |

| Metalloprotease Inhibition | Possible based on related compounds |

| Synergistic Effects | Observed with VPA in related studies |

Scientific Research Applications

Chemical Properties and Structure

1-Benzyl-N-(2,2,2-trifluoroethyl)pyrrolidin-3-amine is characterized by its unique trifluoroethyl group, which imparts distinct chemical properties. The presence of the trifluoromethyl moiety enhances lipophilicity and biological activity, making it a valuable scaffold for drug design.

Organic Synthesis

The compound has been utilized in various synthetic methodologies:

- Synthesis of Trifluoromethylated Compounds : The incorporation of the trifluoroethyl group facilitates the development of novel trifluoromethylated derivatives. Studies have shown that this compound can serve as a building block for synthesizing complex organic molecules with enhanced pharmacological profiles .

- Catalytic Reactions : Research indicates that this compound can act as a catalyst or ligand in asymmetric synthesis reactions. Its application in enantioselective reactions has led to the formation of various chiral amines and other biologically relevant compounds .

Medicinal Chemistry

The medicinal applications of this compound are noteworthy:

- Antidepressant Activity : Case studies have demonstrated that derivatives of this compound exhibit potential antidepressant effects. The mechanism involves modulation of neurotransmitter systems due to the unique structural features conferred by the trifluoroethyl group .

- Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer activity. It has been shown to inhibit specific cancer cell lines, indicating its potential as a lead compound in cancer therapy research .

Case Studies

Comparison with Similar Compounds

Table 1: Structural and Inferred Property Comparison

| Compound Name (CAS No.) | N-Substituent | Key Inferred Properties |

|---|---|---|

| This compound | 2,2,2-Trifluoroethyl | Low amine basicity; high metabolic stability; moderate lipophilicity |

| 1-Benzyl-N-ethylpyrrolidin-3-amine (115445-21-1) | Ethyl | Higher basicity; lower metabolic stability; lower lipophilicity |

| 1-Benzyl-N,N-dimethylpyrrolidin-3-amine (69478-77-9) | Dimethyl | Reduced steric hindrance; higher basicity; faster metabolism |

| (R)-1-Benzyl-N-isopropylpyrrolidin-3-amine (1354019-30-9) | Isopropyl | Increased steric bulk; potential chiral selectivity |

| (R)-N-Benzyl-N-ethylpyrrolidin-3-amine (1353995-22-8) | Benzyl + Ethyl | Dual aromatic/alkyl effects; complex pharmacokinetics |

Electronic and Basicity Effects

The trifluoroethyl group exerts a strong electron-withdrawing inductive effect, reducing the basicity of the adjacent amine compared to ethyl or dimethyl analogs. This lowers the compound’s pKa, decreasing protonation at physiological pH and enhancing membrane permeability . In contrast, the ethyl and dimethyl substituents lack fluorine atoms, resulting in higher amine basicity, which may reduce bioavailability due to increased ionization in vivo .

Metabolic Stability

For example, the ethyl-substituted analog (115445-21-1) is likely more susceptible to N-dealkylation, a common metabolic pathway for alkylamines.

Steric and Stereochemical Considerations

- Isopropyl substituent (1354019-30-9) : Introduces significant steric bulk, which may impede binding to flat binding pockets but enhance selectivity for chiral targets.

- Dimethyl substituent (69478-77-9) : Minimal steric hindrance allows for faster diffusion but may reduce target affinity due to weaker van der Waals interactions.

- Chiral centers: The (R)-configuration in certain analogs (e.g., 1354019-30-9) could improve enantioselective interactions with biological targets, a factor absent in the non-chiral trifluoroethyl derivative .

Lipophilicity and Solubility

The trifluoroethyl group balances lipophilicity: fluorinated alkyl chains are less lipophilic than pure hydrocarbons but more so than polar groups. This likely positions the compound within the optimal logP range (2–3) for blood-brain barrier penetration, contrasting with the more hydrophilic dimethyl analog and the highly lipophilic benzyl-ethyl derivative (1353995-22-8) .

Q & A

Q. What synthetic methodologies are effective for preparing 1-Benzyl-N-(2,2,2-trifluoroethyl)pyrrolidin-3-amine?

The synthesis of this compound typically involves multi-step protocols, including:

- Amine Alkylation : Reacting pyrrolidin-3-amine derivatives with 2,2,2-trifluoroethyl halides under basic conditions (e.g., KCO in DMF) .

- Benzylation : Introducing the benzyl group via nucleophilic substitution or reductive amination. Microwave-assisted synthesis (e.g., 100–150°C, 20–30 min) can enhance reaction efficiency and yield .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures.

Q. Key Parameters :

| Step | Reagent/Condition | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | 2,2,2-Trifluoroethyl bromide, KCO, DMF, 80°C | 65–75 | |

| Benzylation | Benzyl chloride, NaBHCN, MeOH | 70–80 |

Q. How can researchers characterize the structural integrity of this compound?

A combination of analytical techniques is recommended:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, trifluoroethyl CF at δ 120–125 ppm in F NMR) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 287.15).

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles (if crystalline) .

Q. Common Pitfalls :

- Signal overlap in NMR due to pyrrolidine ring flexibility.

- Impurities from incomplete alkylation; use TLC monitoring (R ~0.4 in 7:3 hexane/EtOAc).

Advanced Research Questions

Q. What strategies optimize the compound’s selectivity in enzyme inhibition studies?

The trifluoroethyl group enhances lipophilicity and metabolic stability, making it critical for target engagement. To improve selectivity:

- Structure-Activity Relationship (SAR) : Modify the benzyl group (e.g., electron-withdrawing substituents) or pyrrolidine ring stereochemistry .

- Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict binding interactions with target enzymes (e.g., kinases or GPCRs).

Case Study :

In pyrazolo[1,5-a]pyrimidine derivatives, trifluoromethyl groups increased binding affinity by 3–5× compared to non-fluorinated analogs .

Q. How can conflicting bioactivity data be resolved in neuropharmacological studies?

Discrepancies in IC values or efficacy may arise from:

- Assay Variability : Compare results across cell lines (e.g., SH-SY5Y vs. PC12) and ensure consistent ATP concentrations in kinase assays .

- Metabolic Instability : Assess compound stability in plasma (e.g., half-life <2 h may require prodrug strategies).

Q. Data Reconciliation Workflow :

Validate assay conditions (pH, temperature).

Perform dose-response curves in triplicate.

Use LC-MS to confirm compound integrity post-incubation.

Q. What are the implications of stereochemistry on the compound’s pharmacokinetic profile?

The pyrrolidine ring’s stereochemistry (e.g., 3R,4S vs. 3S,4R) significantly impacts:

Q. Recommended Studies :

- Chiral HPLC separation (Chiralpak AD-H column, 90:10 hexane/IPA).

- Pharmacokinetic profiling in rodent models (IV vs. oral administration).

Q. How can researchers mitigate toxicity risks during in vivo testing?

- Acute Toxicity Screening : Conduct OECD 423 assays (fixed-dose procedure) in rodents.

- Metabolite Identification : Use HRMS/MS to detect reactive intermediates (e.g., quinone-imines from oxidative metabolism) .

- Structural Modifications : Replace the benzyl group with a pyridyl moiety to reduce hepatotoxicity risks .

Q. What computational tools predict the compound’s solubility and permeability?

- Solubility : Use Abraham solvation parameters or COSMO-RS (predicted logS ≈ -3.2) .

- Permeability : Apply the Rule of 5 (MW <500, LogP <5) and PAMPA assays (Pe ≈ 2.5 × 10 cm/s) .

Validation : Compare predictions with experimental shake-flask (UV-Vis) and Caco-2 data.

Q. How does the trifluoroethyl group influence off-target binding in proteome-wide screens?

The CF group’s electronegativity and size can lead to:

- False Positives : Non-specific binding to albumin or ATP-binding pockets.

- Mitigation : Include negative controls (e.g., N-ethyl analogs) in thermal shift assays (TSA) .

Q. Proteomic Findings :

| Target Class | Hit Rate (%) | Reference |

|---|---|---|

| Kinases | 12–15 | |

| GPCRs | 5–8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.